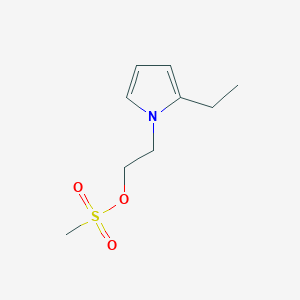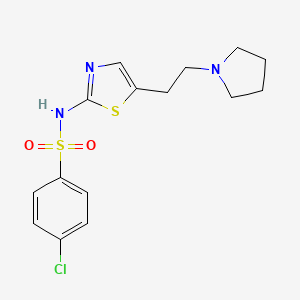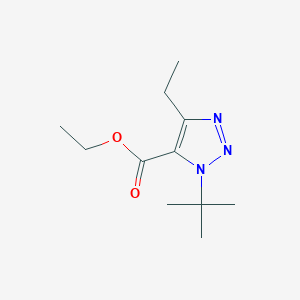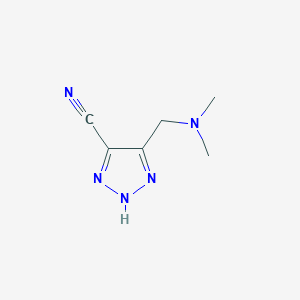![molecular formula C9H7ClN2O2 B12878593 2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride is a heterocyclic compound that features a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride typically involves the reaction of 2-aminomethylbenzoxazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2-(Aminomethyl)benzoxazole+Chlorinating Agent→2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Condensation Reactions: Amines or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound, known for its broad range of biological activities.
2-(Chloromethyl)benzoxazole: Similar structure but with a chloromethyl group instead of an aminomethyl group.
Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride is unique due to the presence of both an aminomethyl group and an acyl chloride group, which allows for diverse chemical modifications and applications. This dual functionality makes it a versatile intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H7ClN2O2/c10-9(13)5-1-2-6-7(3-5)14-8(4-11)12-6/h1-3H,4,11H2 |
Clave InChI |
GKTMHNKZDSFNAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


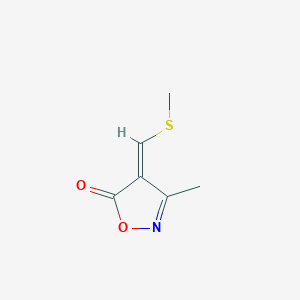

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)

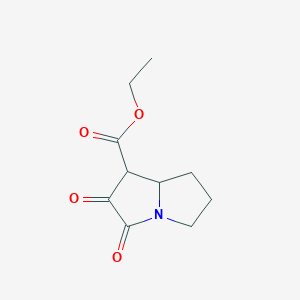
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
